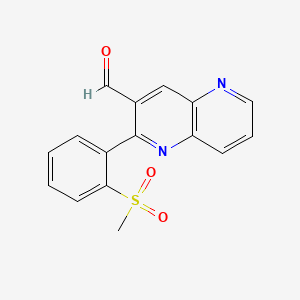![molecular formula C9H12FNO B8647040 (4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL](/img/structure/B8647040.png)
(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL is a chiral compound with a specific stereochemistry, indicated by the (S)-configuration This compound features a fluorine atom on the phenyl ring, an aminoethyl group, and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Fluorination: Introduction of the fluorine atom onto the phenyl ring using a fluorinating agent such as Selectfluor.
Aminoethylation: Addition of the aminoethyl group through a nucleophilic substitution reaction, often using ethyleneimine.
Reduction: Reduction of the intermediate compound to introduce the hydroxymethyl group, typically using a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiols, amines, under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
Aplicaciones Científicas De Investigación
(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions. The aminoethyl group can participate in ionic interactions, while the hydroxymethyl group can form hydrogen bonds, stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
Similar Compounds
®-(4-(1-aminoethyl)-3-fluorophenyl)methanol: The enantiomer of the compound, differing in stereochemistry.
(S)-(4-(1-aminoethyl)-3-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(S)-(4-(1-aminoethyl)-3-bromophenyl)methanol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogens like chlorine or bromine.
Propiedades
Fórmula molecular |
C9H12FNO |
|---|---|
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
[4-[(1S)-1-aminoethyl]-3-fluorophenyl]methanol |
InChI |
InChI=1S/C9H12FNO/c1-6(11)8-3-2-7(5-12)4-9(8)10/h2-4,6,12H,5,11H2,1H3/t6-/m0/s1 |
Clave InChI |
VAOYLMISGFLPQE-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=C(C=C(C=C1)CO)F)N |
SMILES canónico |
CC(C1=C(C=C(C=C1)CO)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Hexahydro-2H-3,5-methanocyclopenta[b]furan-6-ol](/img/structure/B8646977.png)




![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-](/img/structure/B8647025.png)



![1-[2-Methoxy-4-(methylsulfanyl)phenyl]propan-2-one](/img/structure/B8647047.png)

![1H-Isoindole-1,3(2H)-dione, 2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4-nitro-](/img/structure/B8647062.png)
